molecular formula C45H80O2 B029667 beta-Sitosteryl palmitate CAS No. 2308-85-2

beta-Sitosteryl palmitate

Cat. No. B029667
CAS RN: 2308-85-2
M. Wt: 653.1 g/mol
InChI Key: IWTJDVBNIUPPPB-FPNUYMRSSA-N
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Description

Synthesis Analysis

β-Sitosteryl palmitate's synthesis involves the esterification of β-sitosterol with palmitic acid. Research on related compounds, such as β-sitosteryl esters, reveals that the specifics of synthesis can vary significantly based on the plant species and the genetic background of the wheat or related species being studied, demonstrating the complexity and variability in the synthesis pathways of β-sitosteryl esters (Garcı́a-Olmedo, 1968).

Molecular Structure Analysis

The molecular structure of β-sitosteryl palmitate combines features of β-sitosterol and palmitic acid, leading to unique interactions and properties. Studies on β-sitosterol's interaction with human serum albumin provide insights into how slight modifications in molecular structure can significantly affect biological interactions and stability (Sudhamalla et al., 2010).

Scientific Research Applications

  • Nutrition and Infant Formula

    • Beta-Sitosteryl palmitate, also known as β-palmitate, is a natural component of human milk and is used in supplemental milk formulas .
    • It has been found that increasing the content of β-palmitate in milk formulas promotes several beneficial physiological functions .
    • These include positive influences on fatty acid metabolism, increased calcium absorption, improved bone matrix quality, improved stool consistency, and a positive effect on the development of the intestinal microbiome .
  • Agriculture

    • Beta-Sitosteryl palmitate has been isolated from Coastal Bermuda Grass and Orchard Grass .
    • The isolation process involved soaking the grass in warm water, followed by alcohol extraction .
    • The material obtained from this process contained β-sitosterol, β-sitosteryl-D-glucoside, and palmitic acid .
  • Material Science

    • Beta-Sitosteryl palmitate is studied for its phase behavior and polymorphism .
    • The growth rate of the saturated β-sitosteryl ester crystals was found to be 43 ± 6 µm/s for β-sitosteryl palmitate .
  • Pharmacology

    • Beta-Sitosteryl palmitate has been studied for its pharmacological properties .
    • It has been found to have various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive .
    • Its inhibitory effect on smooth muscle cell proliferation and β-sitosterol glucoside on platelet aggregation provide new leads for the search of new drugs in the treatment and prevention of atherosclerosis .
  • Treatment of Benign Prostate Hyperplasia (BPH) and Androgen Deficiency

    • A clinical trial was conducted to evaluate the efficacy and tolerability of a standardized saw palmetto oil containing 3% β-sitosterol in the treatment of benign prostate hyperplasia (BPH) and androgen deficiency .
    • Subjects treated with β-sitosterol enriched saw palmetto oil showed significant decrease in International Prostate Symptom Score (IPSS), Aging Male Symptoms (AMS) and Androgen Deficiency in the Aging Male (ADAM) scores along with reduced postvoiding residual volume .
    • There was also a significant increment in the maximum and average urine flow rate, and serum free testosterone level of subjects treated with enriched saw palmetto oil as compared to placebo .
  • Immunomodulation

    • Beta-Sitosteryl palmitate has been found to stimulate human peripheral blood lymphocyte proliferation .
    • This implies its potential use as an immunomodulatory agent .
  • Antihyperlipidemic Agent

    • Beta-Sitosteryl palmitate competes with cholesterol for absorption due to similarity in their structure, therefore it is used as an antihyperlipidemic agent .
    • It has been found to have an inhibitory effect on smooth muscle cell proliferation and β-sitosterol glucoside on platelet aggregation, providing a new lead for the search of new drugs in the treatment and prevention of atherosclerosis .
  • Cell Membrane Stabilization

    • Beta-Sitosteryl palmitate is a phytosterol, widely distributed throughout the plant kingdom and known to be involved in the stabilization of cell membranes .

Future Directions

Beta-sitosterol has various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . This opens new perspectives for the investigations of biological properties of beta-sitosterol and development of new formulations for treatment of various diseases .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJDVBNIUPPPB-FPNUYMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315058
Record name Sitosterol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Sitosteryl palmitate

CAS RN

2308-85-2
Record name Sitosterol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2308-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Sitosteryl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitosterol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-SITOSTERYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Yujun, H Yongfu, G Xuemin, Y Genjin… - Di 2 jun yi da xue xue …, 1998 - europepmc.org
Eight compounds were isolated from the seed of ethanol extract of Lens culinaris Mcdic. and identified as: SUB I, beta-sitosterol; SUB II, beta-sitosteryl palmitate; SUB III, daucosterol; …
Number of citations: 1 europepmc.org
A Kuksis, JMR Beveridge - Journal of Lipid Research, 1960 - ASBMB
Molecular distillates of corn oil consisting of the three most volatile 1.7 per cent cuts and the next most volatile 4.9 per cent cut obtained from 150 kg. of refined oil have been subjected to …
Number of citations: 20 www.jlr.org
A Kuksis, JMR Beveridge - Canadian Journal of Biochemistry …, 1960 - cdnsciencepub.com
… Thus, for example, the betasitosteryl palmitate could not be effectively separated from stigmastany1 palmitate. Oilly after the illtroduction of two nuclear double bonds (ergosterol, Fig. 1) …
Number of citations: 14 cdnsciencepub.com
YE He - 1998 - search.proquest.com
Bamboo shoot, the underground sprouts of bamboo (Gramineae), is one of the ancient and widely consumed vegetables in Asia. In the current study, The hypothesis is that the …
Number of citations: 0 search.proquest.com
SR Shanthun-Al-Arefin, S Rahman, M Akter… - Advances in Natural …, 2012 - academia.edu
The leaves of Piper betle L.(Piperaceae) are widely chewed in Bangladesh as betel quid with or without tobacco. Chewing of leaves of the plant is advised by the folk medicinal …
Number of citations: 39 www.academia.edu
S Rahman, S Rahman, M Akter, M Munmun… - Advances in Natural …, 2012 - go.gale.com
The leaves of Piper betle L.(Piperaceae) are widely chewed in Bangladesh as betel quid with or without tobacco. Chewing of leaves of the plant is advised by the folk medicinal …
Number of citations: 1 go.gale.com
HS Fraser, EP Swan - 1978
Number of citations: 5

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